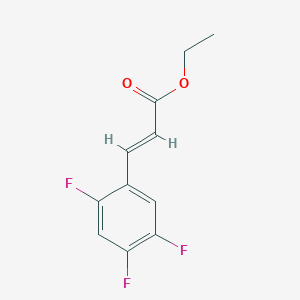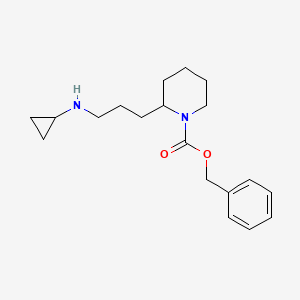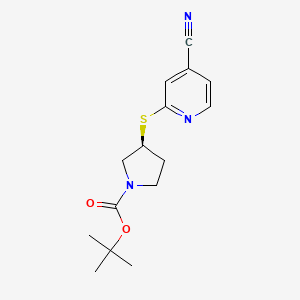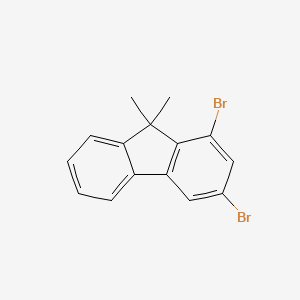![molecular formula C25H32N2O4S B13973304 L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- CAS No. 255374-80-2](/img/structure/B13973304.png)
L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a phenylalanine backbone, a cyano group, and a sulfonyl group attached to a tris(1-methylethyl)phenyl moiety. Its unique structure makes it a valuable tool in biochemical and pharmaceutical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- typically involves multiple steps, starting with the preparation of the phenylalanine derivative. The cyano group is introduced through a cyanoacetylation reaction, where cyanoacetamide derivatives are formed by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The sulfonyl group is then added using sulfonylation reactions, which involve the reaction of the phenylalanine derivative with sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: The phenyl and sulfonyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to elevated temperatures and reaction times from minutes to hours .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenylalanine derivatives. These products have distinct properties and applications in various fields .
Applications De Recherche Scientifique
L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The cyano group acts as a vibrational reporter, providing insights into the local environment of proteins. The sulfonyl group can form hydrogen bonds and van der Waals interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanophenylalanine: Similar structure but lacks the sulfonyl group, making it less versatile in certain applications.
4-Cyano-L-phenylalanine: Another variant used as a vibrational probe but with different substitution patterns.
Uniqueness
L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- stands out due to its unique combination of functional groups, which provide distinct chemical and physical properties. Its ability to act as a vibrational reporter and its versatility in various chemical reactions make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
255374-80-2 |
|---|---|
Formule moléculaire |
C25H32N2O4S |
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
(2S)-3-(3-cyanophenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C25H32N2O4S/c1-15(2)20-12-21(16(3)4)24(22(13-20)17(5)6)32(30,31)27-23(25(28)29)11-18-8-7-9-19(10-18)14-26/h7-10,12-13,15-17,23,27H,11H2,1-6H3,(H,28,29)/t23-/m0/s1 |
Clé InChI |
FEMOSTVRHHIDDH-QHCPKHFHSA-N |
SMILES isomérique |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CC2=CC(=CC=C2)C#N)C(=O)O)C(C)C |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CC(=CC=C2)C#N)C(=O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)









